An In-depth Technical Guide to 3-Methyl-1H-pyrazole-4-carbaldehyde Hydrochloride: A Cornerstone Intermediate in Modern Synthesis
An In-depth Technical Guide to 3-Methyl-1H-pyrazole-4-carbaldehyde Hydrochloride: A Cornerstone Intermediate in Modern Synthesis
This guide offers a comprehensive technical overview of 3-Methyl-1H-pyrazole-4-carbaldehyde hydrochloride (CAS 1257849-73-2), a pivotal intermediate for researchers, medicinal chemists, and professionals in drug development. We will delve into its chemical properties, established synthesis protocols with mechanistic insights, and its versatile applications, grounding the discussion in established scientific principles and field-proven expertise.
Introduction: The Significance of the Pyrazole Scaffold
The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This structural motif is a "privileged scaffold" in medicinal chemistry, appearing in numerous marketed drugs and biologically active compounds.[1][2] Pyrazole derivatives exhibit a vast range of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and antitumor effects.[3][4] Their unique electronic properties and ability to participate in various non-covalent interactions, such as hydrogen bonding and π–π stacking, make them ideal for designing molecules that can effectively bind to biological targets like enzymes and receptors.[2][5]
3-Methyl-1H-pyrazole-4-carbaldehyde, the parent compound of the hydrochloride salt, serves as a highly versatile building block. Its aldehyde functional group provides a reactive handle for a multitude of chemical transformations, allowing for the construction of more complex molecular architectures.[6] This makes it an invaluable precursor in the synthesis of novel pharmaceuticals and agrochemicals.[6][7]
Physicochemical and Structural Properties
While specific experimental data for the hydrochloride salt (CAS 1257849-73-2) is sparse in public literature, the properties of the parent compound, 3-Methyl-1H-pyrazole-4-carbaldehyde (CAS 112758-40-4), are well-documented. The hydrochloride salt is expected to be a more water-soluble, crystalline solid, which can be advantageous for certain reaction conditions and for purification.
Table 1: Physicochemical Properties of 3-Methyl-1H-pyrazole-4-carbaldehyde
| Property | Value | Source(s) |
| Molecular Formula | C₅H₆N₂O | [8] |
| Molecular Weight | 110.11 g/mol | [8] |
| Appearance | Light yellow to white powder/solid | [6] |
| Melting Point | 105-110 °C | |
| Purity | ≥95% - 97% | [6] |
| InChI Key | NWDMGTFNIOCVDU-UHFFFAOYSA-N | [8] |
| Canonical SMILES | CC1=C(C=NN1)C=O | [8] |
| Storage Temperature | 0-8 °C | [6] |
The hydrochloride salt form is achieved by treating the parent pyrazole with hydrochloric acid. The basic nitrogen atom in the pyrazole ring is protonated, forming the corresponding ammonium salt. This enhances the compound's polarity and water solubility. Researchers should be aware that the hydrochloride salt may be hygroscopic and should be stored in a desiccated environment.
Synthesis: The Vilsmeier-Haack Reaction Pathway
The most prevalent and efficient method for synthesizing pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction.[9][10][11] This reaction introduces a formyl group (-CHO) onto an electron-rich aromatic or heterocyclic ring. The process involves the in-situ formation of the Vilsmeier reagent, a chloroiminium ion, from a formamide (like N,N-dimethylformamide, DMF) and an acid chloride (typically phosphorus oxychloride, POCl₃).[9][12]
Mechanistic Rationale
The Vilsmeier-Haack reaction is a robust electrophilic aromatic substitution. The causality behind its success lies in the generation of a potent, yet manageable, electrophile—the Vilsmeier reagent (I). This reagent is highly effective for formylating activated rings like pyrazole. The pyrazole ring, being electron-rich, readily attacks the electrophilic carbon of the Vilsmeier reagent to form a sigma complex (II). Subsequent elimination and hydrolysis yield the final aldehyde product (IV).
Caption: Mechanism of Vilsmeier-Haack formylation of pyrazole.
Step-by-Step Experimental Protocol
This protocol is a generalized procedure based on established methodologies for the Vilsmeier-Haack formylation of pyrazoles.[1][13]
Materials:
-
3-Methyl-1H-pyrazol-5-amine or a suitable pyrazole precursor
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM) or other suitable inert solvent
-
Ice
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Vilsmeier Reagent Preparation: In a three-necked flask equipped with a dropping funnel and a magnetic stirrer, cool DMF in an ice bath. Add phosphorus oxychloride (POCl₃) dropwise while maintaining the temperature between 0-10 °C. Stir the mixture for approximately 1 hour at this temperature to ensure complete formation of the Vilsmeier reagent.[13]
-
Reaction with Pyrazole: Dissolve the starting pyrazole (e.g., N'-(1-methylethylidene)-N'-methyl-hydrazine, which cyclizes in situ) in an inert solvent like dichloromethane.[13] Add this solution dropwise to the pre-formed Vilsmeier reagent, keeping the temperature below 10 °C.[13]
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-80 °C.[13] The reaction is typically stirred overnight to ensure completion. Progress can be monitored using Thin Layer Chromatography (TLC).
-
Work-up and Quenching: Cool the reaction mixture to ambient temperature. Carefully pour the mixture onto crushed ice with vigorous stirring to hydrolyze the intermediate iminium salt and quench any remaining POCl₃.[13]
-
Neutralization and Extraction: Neutralize the acidic aqueous mixture by slowly adding a saturated sodium bicarbonate solution until the pH is approximately 7-8. Extract the aqueous layer multiple times with an organic solvent such as dichloromethane or ethyl acetate.
-
Drying and Concentration: Combine the organic extracts and dry them over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure 3-Methyl-1H-pyrazole-4-carbaldehyde.
-
Salt Formation (Optional): To obtain the hydrochloride salt, dissolve the purified free base in a suitable solvent (e.g., diethyl ether, ethyl acetate) and bubble dry HCl gas through the solution, or add a solution of HCl in an appropriate solvent, until precipitation is complete. Filter and dry the resulting solid.
Applications in Drug Discovery and Chemical Synthesis
3-Methyl-1H-pyrazole-4-carbaldehyde hydrochloride is a strategic intermediate. The aldehyde group is a versatile functional handle for various transformations, including:
-
Reductive Amination: To form substituted amines.
-
Wittig Reaction: To form alkenes.
-
Condensation Reactions: With active methylene compounds to build new heterocyclic rings.[10][14]
-
Oxidation: To form the corresponding carboxylic acid, 3-methyl-1H-pyrazole-4-carboxylic acid, another important building block.[13][15]
This reactivity makes it a key starting material for synthesizing a wide array of complex molecules with potential therapeutic applications, including anti-inflammatory, anti-cancer, and analgesic agents.[6] The pyrazole core itself often contributes to the biological activity of the final compound.[4][16]
Caption: Role as a versatile intermediate in synthesis.
Conclusion
3-Methyl-1H-pyrazole-4-carbaldehyde hydrochloride is a high-value chemical intermediate whose utility is rooted in the potent bioactivity of the pyrazole scaffold and the synthetic versatility of the aldehyde functional group. A thorough understanding of its properties and the robust Vilsmeier-Haack synthesis protocol empowers researchers to leverage this molecule effectively. Its application in constructing diverse molecular libraries is crucial for advancing drug discovery programs and developing novel chemical entities in various fields. The self-validating nature of the described synthetic protocols ensures reproducibility and reliability, making this compound a trusted asset in the modern research laboratory.
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